1-(3-Methoxypyridin-4-yl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxypyridin-4-yl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-10-8-12-3-2-9(10)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPQNNCTSFGSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Piperazine and Pyridine Moieties in Chemical Research
The prominence of 1-(3-Methoxypyridin-4-yl)piperazine in research is rooted in the well-established importance of its two core components: the piperazine (B1678402) and pyridine (B92270) rings.
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structural feature makes it a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov The two nitrogen atoms provide sites for chemical modification, allowing for the introduction of various functional groups to fine-tune the molecule's properties. nih.gov This versatility is crucial for optimizing pharmacokinetic characteristics, such as water solubility and bioavailability, which are critical factors in the development of new drugs. nih.gov The piperazine moiety is found in a vast number of biologically active compounds with applications across numerous therapeutic areas, including anticancer, antiviral, and antipsychotic agents. nih.govmdpi.com
Similarly, the pyridine moiety, a six-membered aromatic ring containing one nitrogen atom, is a fundamental building block in organic and medicinal chemistry. eurekaselect.com Its aromatic nature and the presence of the nitrogen atom influence the electronic properties of the molecule, enabling it to participate in various chemical reactions and interactions with biological targets. eurekaselect.comnih.gov Pyridine derivatives are integral to many pharmaceuticals and natural alkaloids, such as the spicy compound piperine (B192125) found in black pepper. wikipedia.org The combination of piperidine (B6355638) and pyridine moieties in hybrid molecules has been a consistent focus in synthetic drug discovery due to their diverse biological activities. eurekaselect.com
Role of the Compound As a Core Scaffold in Advanced Chemical Structures
Established Synthetic Routes to this compound and its Analogues
The construction of the core this compound scaffold is predominantly achieved through the formation of the crucial carbon-nitrogen (C-N) bond between the pyridine and piperazine rings. Several powerful cross-coupling and substitution reactions have been successfully employed for this purpose.
N-Arylation Approaches
N-arylation reactions are the cornerstone for synthesizing N-arylpiperazines. These methods involve the coupling of an aryl halide or a related electrophile with piperazine. The most prominent among these are the Buchwald-Hartwig amination, the Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr).
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful and versatile tool for C-N bond formation. nih.govorganic-chemistry.org It generally involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a bulky electron-rich phosphine (B1218219) ligand. nih.govnih.govyoutube.com For the synthesis of this compound, this would typically involve the coupling of a 4-halo-3-methoxypyridine with piperazine. The choice of ligand is critical to the success of the reaction, with various biaryl phosphines and ferrocenyl-based ligands like DPPF demonstrating high efficacy. nih.govyoutube.com The reaction conditions are often mild, and the methodology tolerates a wide range of functional groups. nih.gov
Ullmann-Goldberg Reaction: This classical copper-catalyzed N-arylation method offers an alternative to palladium-based systems. wikipedia.orgorganic-chemistry.org The traditional Ullmann condensation requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications, often referred to as Ullmann-type reactions, utilize copper salts (e.g., CuI) and ligands such as amino acids or diamines, allowing for milder reaction conditions. wikipedia.orgresearchgate.netscilit.com The reaction typically proceeds by coupling an aryl halide with an amine in the presence of a base. wikipedia.org For instance, 1-(3-methoxyphenyl)piperazine (B98948) has been synthesized by reacting m-bromoanisole with piperazine using a palladium catalyst, but a similar copper-catalyzed approach is feasible. chemicalbook.com
Nucleophilic Aromatic Substitution (SNAr): In cases where the pyridine ring is sufficiently activated by electron-withdrawing groups, direct nucleophilic substitution of a leaving group (such as a halogen) by piperazine can occur. researchgate.netresearchgate.net The methoxy (B1213986) group at the 3-position of the pyridine ring is electron-donating, which generally disfavors SNAr at the 4-position. However, the nitrogen atom within the pyridine ring does provide some activation. The reaction of 4-chloro-3-methoxypyridine (B1320319) with piperazine would be an example of this approach. The efficiency of SNAr reactions can often be enhanced by using a base and a polar aprotic solvent. researchgate.net
Table 1: Comparison of N-Arylation Approaches
| Method | Catalyst | Typical Substrates | Advantages | Disadvantages | Key References |
| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Aryl halides/triflates, amines | High functional group tolerance, mild conditions, high yields | Cost of palladium and ligands, sensitivity to air and moisture | nih.gov, nih.gov, organic-chemistry.org |
| Ullmann-Goldberg Reaction | Copper salts (e.g., CuI) with ligands | Aryl halides, amines | Lower catalyst cost compared to palladium, robust | Often requires higher temperatures, can have substrate limitations | wikipedia.org, researchgate.net, organic-chemistry.org |
| Nucleophilic Aromatic Substitution (SNAr) | None (or base-catalyzed) | Activated aryl halides, nucleophiles | No metal catalyst required, simple procedure | Limited to activated substrates, may require harsh conditions | researchgate.net, researchgate.net |
Reductive Amination Strategies
Reductive amination offers an alternative pathway to form the C-N bond, particularly when constructing the piperazine ring itself or modifying it. nih.gov This method involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov
While not the most direct route to this compound from simple precursors, reductive amination can be employed in multi-step syntheses. For example, a suitably functionalized pyridine derivative containing a ketone or aldehyde could be reacted with a diamine precursor to form a cyclic imine, which upon reduction would yield the piperazine ring. A key challenge in the reductive amination of less nucleophilic amines, such as some pyridine derivatives, is the need for stronger acids to facilitate imine formation, which can sometimes lead to side reactions like the reduction of the carbonyl starting material. nih.gov
Other Coupling Reactions
Beyond the primary N-arylation methods, other coupling strategies can be envisioned for the synthesis of this compound and its analogs. For instance, methods involving the cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) have been developed for the synthesis of substituted piperazines. researchgate.netrsc.org This approach involves activating DABCO with various reagents, followed by a nucleophilic attack to open the ring and form a piperazine derivative. rsc.org
Precursors and Building Blocks for Synthesis
The successful synthesis of the target compound is critically dependent on the availability and efficient preparation of its constituent building blocks: the substituted pyridine and piperazine precursors.
Synthesis of Substituted Pyridine Precursors
The key pyridine precursor for the synthesis of this compound is typically a 4-halo-3-methoxypyridine, most commonly 4-chloro-3-methoxypyridine.
The synthesis of 4-chloro-3-methoxypyridine often starts from 3-methoxypyridine (B1141550). sigmaaldrich.com One common method involves the chlorination of 3-methoxypyridine-N-oxide, followed by reduction of the N-oxide. Alternatively, direct chlorination of 3-methoxypyridine can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Another approach involves the reaction of 3-methoxypyridin-4(1H)-one with a chlorinating agent. prepchem.com The synthesis of 3-methoxypyridin-4(1H)-one itself can be accomplished through various routes, often starting from simpler pyridine derivatives.
A related precursor, 4-chloro-3-methoxy-2-methylpyridine, is synthesized from 3-methoxy-2-methyl-4(1H)-pyridone by reaction with phosphorus oxychloride. prepchem.com The synthesis of the corresponding N-oxide has also been described. patsnap.com These examples highlight the general strategies for introducing the necessary methoxy and chloro substituents onto the pyridine ring.
Table 2: Synthesis of Key Pyridine Precursors
| Precursor | Starting Material | Key Reagents | Reaction Type | Key References |
| 4-Chloro-3-methoxypyridine | 3-Methoxypyridine | POCl₃, SOCl₂, or NCS | Chlorination | |
| 4-Chloro-3-methoxypyridine | 3-Methoxypyridin-4(1H)-one | Chlorinating agent | Chlorination | prepchem.com |
| 4-Chloro-3-methoxy-2-methylpyridine | 3-Methoxy-2-methyl-4(1H)-pyridone | Phosphorus oxychloride | Chlorination | prepchem.com |
| 4-Chloro-3-methoxy-2-methylpyridine-N-oxide | 4-Chloro-3-methoxy-2-methylpyridine | Hydrogen peroxide, Phosphotungstic acid | Oxidation | patsnap.com |
Synthesis of Substituted Piperazine Precursors
Piperazine itself is a commercially available and widely used building block. However, the synthesis of substituted piperazines is a significant area of research, as these derivatives are common in medicinal chemistry. researchgate.net
General methods for piperazine synthesis include the cyclization of linear diamine precursors and the reduction of pyrazines. researchgate.net Another strategy involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netrsc.org A common laboratory-scale synthesis of piperazine and its derivatives involves the reaction of an amine with bis(2-chloroethyl)amine (B1207034). researchgate.netgoogle.comgoogle.com For instance, 1-(3-chlorophenyl)piperazine (B195711) can be prepared by reacting 3-chloroaniline (B41212) with bis(2-chloroethyl)amine hydrochloride. google.comgoogle.com
For the synthesis of more complex piperazine analogs, such as those with substituents on the carbon atoms of the ring, multi-step sequences are often required. nih.gov These can involve the use of chiral starting materials like amino acids to produce enantiomerically pure piperazine derivatives. nih.gov
Derivatization and Functionalization of the Core Scaffold
The piperazine ring, with its two nitrogen atoms, presents a prime site for chemical modifications. These alterations can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. tandfonline.com
Common modifications include N-alkylation and N-arylation. N-alkylation can be achieved through nucleophilic substitution reactions with alkyl halides or sulfonates, as well as by reductive amination and the reduction of carboxamides. nih.gov For instance, the secondary amine of the piperazine can be reacted with various electrophiles to introduce a wide range of substituents. These reactions are often straightforward and allow for the creation of large libraries of analogues for screening purposes. nih.gov
Another strategy involves the acylation of the piperazine nitrogen. For example, reaction with sulfonyl chlorides in the presence of a base like triethylamine (B128534) can yield sulfonamide derivatives. mdpi.com This approach has been used to synthesize compounds such as 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine. mdpi.com
Furthermore, the entire piperazine ring can be replaced with other cyclic diamines to explore the impact of conformational rigidity and the spatial arrangement of the nitrogen atoms. plos.orgresearchgate.netplos.org For example, the flexible piperazine ring can be substituted with the more rigid 2,5-diazabicyclo[2.2.1]heptane system. plos.orgplos.org Such modifications can provide valuable insights into the optimal geometry for biological activity.
Table 1: Examples of Chemical Modifications on the Piperazine Ring
| Modification Type | Reagents and Conditions | Resulting Structure | Reference |
| N-Alkylation | Alkyl halides/sulfonates, reductive amination, reduction of carboxamides | N-Alkyl piperazine derivatives | nih.gov |
| N-Acylation | Sulfonyl chlorides, triethylamine | N-Sulfonamide piperazine derivatives | mdpi.com |
| Ring Substitution | Replacement with 2,5-diazabicyclo[2.2.1]heptane | Bicyclic diamine analogues | plos.orgplos.org |
| N-Arylation | Pd-catalyzed N-arylation with aryl halides | N-Aryl piperazine derivatives | researchgate.net |
The methoxypyridine moiety also offers opportunities for structural diversification. The methoxy group, for instance, can be a target for demethylation to yield the corresponding pyridinol derivative. This hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification, to introduce a variety of substituents.
Additionally, the pyridine ring itself can be modified. Nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce different substituents onto the pyridine ring, provided there is a suitable leaving group present. The electronic nature of the pyridine ring, influenced by the nitrogen atom, can direct the position of these substitutions.
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound while retaining its essential biological activity. In the context of this compound, both the piperazine ring and the methoxypyridine moiety can be subjected to bioisosteric replacements.
For the piperazine ring, common bioisosteres include other cyclic amines like piperidine (B6355638) and pyrrolidine (B122466). nih.gov However, studies have shown that replacing the piperazine ring with a morpholine (B109124) or pyrrolidine group can lead to a noticeable decrease in activity in some contexts, suggesting the importance of the two nitrogen atoms for hydrogen bonding or maintaining a specific pKa. tandfonline.comnih.gov The introduction of a bridged boat conformation, such as in norbornane-like structures, can also be considered to restrict the conformational flexibility of the piperazine ring. blumberginstitute.org
The methoxy group on the pyridine ring can be replaced by other small, electron-donating groups such as an ethyl group or a hydroxyl group. The pyridine nitrogen itself could potentially be replaced by a CH group, transforming the pyridine ring into a benzene (B151609) ring, although this would significantly alter the electronic properties of the molecule.
Table 2: Bioisosteric Replacements for the Piperazine Ring
| Original Moiety | Bioisosteric Replacement | Rationale | Reference |
| Piperazine | Morpholine | Altering hydrogen bonding capacity and lipophilicity. | nih.gov |
| Piperazine | Pyrrolidine | Reducing the size and basicity of the ring. | nih.gov |
| Piperazine | 2,5-diazabicyclo[2.2.1]heptane | Introducing conformational rigidity. | plos.orgplos.org |
| Piperazine | Homopiperazine | Increasing the ring size and flexibility. |
Radiolabeling of this compound and its derivatives is crucial for their use as probes in positron emission tomography (PET) imaging. A common strategy is N-11C-methylation, which involves the introduction of a carbon-11 (B1219553) (¹¹C) isotope onto one of the nitrogen atoms of the piperazine ring.
The synthesis typically involves reacting a desmethyl precursor (where the piperazine nitrogen is a secondary amine) with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf). researchgate.netnih.gov The use of [¹¹C]CH₃OTf can often lead to higher radiochemical yields. researchgate.net The resulting radiolabeled compound can then be purified using techniques like high-performance liquid chromatography (HPLC). researchgate.net
For example, the radiosynthesis of [¹¹C]SA5845, a sigma (σ) receptor agonist, was achieved with a radiochemical yield of 24 ± 4.2% and a high specific activity. nih.gov Similarly, another PET ligand was prepared from its precursor with [¹¹C]CH₃OTf, resulting in a 50-60% radiochemical yield. researchgate.net These examples demonstrate the feasibility of radiolabeling piperazine-containing compounds for in vivo imaging studies.
Table 3: Radiolabeling of Piperazine Derivatives
| Radiotracer | Precursor | Labeling Agent | Radiochemical Yield | Reference |
| [¹¹C]SA5845 | Desmethyl-SA5845 | [¹¹C]CH₃OTf | 24 ± 4.2% | nih.gov |
| [(11)C]10 | 2-{4-[4-(7-hydroxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H- tandfonline.comnih.govplos.orgtriazine-3,5-dione | [¹¹C]CH₃OTf | 25 ± 5% | nih.gov |
| [(11)C]9 | N-(1-(5-methylpyridin-2-yl)-3-(piperazin-1-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | [¹¹C]CH₃OTf | 50-60% | researchgate.net |
Medicinal Chemistry Applications and Structure Activity Relationship Sar Studies
1-(3-Methoxypyridin-4-yl)piperazine as a Privileged Scaffold
In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in a variety of biologically active compounds. nih.gov The piperazine (B1678402) ring itself is widely regarded as a privileged structure. nih.gov Its desirable characteristics include high water solubility, two modifiable nitrogen atoms for introducing diverse substituents, and a pKa value that often leads to improved pharmacokinetic profiles. nih.gov The incorporation of the 3-methoxypyridine (B1141550) group further refines the properties of the scaffold, influencing its stereochemistry, electronic distribution, and potential for specific interactions within a biological target.
The this compound scaffold and its close analogs are integral components of molecules designed to target a wide array of proteins implicated in various diseases. The piperazine portion often serves as a key linker connecting different pharmacophoric elements, while the methoxypyridine can engage in crucial binding interactions or orient the molecule correctly within a target's active site.
Derivatives incorporating this or similar piperazine/piperidine-pyridine frameworks have shown significant inhibitory activity against several important biological targets:
Lysine-Specific Demethylase 1 (LSD1): Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core have been developed as potent inhibitors of LSD1, an enzyme implicated in cancer. These inhibitors have demonstrated high efficacy with Ki values as low as 29 nM and have been shown to increase cellular H3K4 methylation and inhibit the proliferation of leukemia and solid tumor cells. nih.gov
Bromodomain and Extra-Terminal Domain (BET) Proteins: The piperazine moiety is a key feature in bivalent inhibitors of BET bromodomains, such as AZD5153. This compound was optimized for high potency against the BRD4 protein and demonstrated significant tumor growth inhibition in in-vivo studies. nih.gov
Anaplastic Lymphoma Kinase (ALK): In the pursuit of novel inhibitors for the EML4-ALK fusion protein found in certain cancers, pyrazine-2-carboxamide derivatives featuring piperazine groups have been synthesized. nii.ac.jp Docking studies of these compounds have helped to understand their binding modes and guide further optimization. nii.ac.jp
Equilibrative Nucleoside Transporters (ENTs): Piperazine-containing analogs have been identified as novel inhibitors of human ENTs, which are important for nucleoside salvage and regulating adenosine (B11128) signaling. frontiersin.org Some of these compounds show selectivity for ENT2 over ENT1. frontiersin.org
Serotonin (B10506) Receptors: Arylpiperazine derivatives are well-known for their interaction with serotonin (5-HT) receptors. For instance, compounds with a 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl] moiety have shown nanomolar affinity for the 5-HT1A receptor. capes.gov.br Similarly, piperazin-1-yl substituted pyrimidines and pyridines have demonstrated high affinity for the 5-HT₇ receptor. mdpi.com
The following table summarizes the biological activities of representative compounds featuring a piperazine or piperidine-pyridine core structure.
| Compound Class | Target(s) | Example Activity |
| 3-(Piperidin-4-ylmethoxy)pyridine Derivatives nih.gov | LSD1 | Potent inhibition with Ki values as low as 29 nM. |
| Bivalent Triazolopyridazine Derivatives nih.gov | BRD4 | High potency in vitro and in vivo. |
| Piperazin-1-yl Substituted Pyrimidines mdpi.com | 5-HT₇ Receptor | High binding affinity with Ki values of 8-17 nM. |
| FPMINT Analogues frontiersin.org | hENT1 / hENT2 | Inhibition of nucleoside transport. |
| Arylpiperazine Derivatives capes.gov.br | 5-HT₁ₐ Receptor | High binding affinity with a Ki value of 31.7 nM. |
This table is for illustrative purposes and showcases the activity of related scaffolds.
The structural features of this compound are conducive to forming multiple, favorable interactions with biological macromolecules. The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors. The methoxy (B1213986) group on the pyridine (B92270) ring provides an additional hydrogen bond acceptor site, while the aromatic pyridine ring itself can engage in hydrophobic and π-stacking interactions.
Molecular docking studies on related compounds have provided insights into these interactions:
In LSD1 inhibitors, the core structure is believed to act as a competitive inhibitor against the dimethylated H3K4 substrate, indicating a direct interaction with the enzyme's active site. nih.gov
Docking of an ENT1 inhibitor containing a piperazine ring revealed a stable binding with a calculated binding energy of -7.05 kcal/mol. frontiersin.org The model suggested that the piperazine-containing compounds might share binding sites with other known inhibitors like draflazine. frontiersin.org
For 5-HT₁ₐ receptor agonists, the methoxy group on the phenyl ring is a critical pharmacophoric element for achieving high affinity and selectivity. capes.gov.br
These interactions are crucial for the affinity and specificity of the derived molecules, and medicinal chemists often modulate the scaffold's substituents to optimize these binding forces.
Rational Design and Optimization of Derivatives
The this compound scaffold serves as an excellent starting point for rational drug design. This process involves iterative cycles of designing, synthesizing, and testing new molecules to improve their potency, selectivity, and pharmacokinetic properties, such as solubility and metabolic stability.
Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds by modifying the central core of a known active molecule while retaining its key binding interactions. nih.gov This approach can lead to compounds with improved properties, such as better intellectual property positions, enhanced selectivity, or more favorable pharmacokinetics. nih.govniper.gov.in
For instance, a research program might replace the this compound core with a different heterocyclic system to overcome issues like poor solubility or metabolic instability. dundee.ac.uk An example of this strategy involved replacing a pyrimidine (B1678525) core with a pyridine ring in a series of 5-HT₇ receptor antagonists, which retained high binding affinity. mdpi.com Another study utilized a scaffold hopping strategy to design novel hexacyclic scutellarein (B1681691) derivatives with improved anticoagulant and antioxidant activity. nih.gov These strategies aim to reduce properties like high lipophilicity, which can be a liability, while improving aqueous solubility and metabolic profiles. dundee.ac.uk
Structure-Activity Relationship (SAR) studies are fundamental to understanding how different chemical groups on a scaffold influence its biological activity. By systematically changing substituents on the this compound core, chemists can map out the chemical space required for optimal interaction with a target.
Key findings from SAR studies on related scaffolds include:
Amide and Piperidine (B6355638) Modifications: In a series of choline (B1196258) transporter (CHT) inhibitors based on a 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) scaffold, SAR exploration revealed that benzylic heteroaromatic amides were the most potent. nih.gov The study also showed that substitutions on the piperidine ring were generally well-tolerated, leading to the discovery of a potent and selective inhibitor, ML352. nih.gov
Pyrazine-2-carboxamide Modifications: For EML4–ALK inhibitors, SAR studies on pyrazine-2-carboxamide derivatives showed that an unsubstituted ethyl group at a specific position resulted in the most potent activity. nii.ac.jp
Heterobiaryl Modifications: In a series of 5-HT₇ receptor antagonists, systematic changes to a 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine scaffold revealed that the 4-(3-furyl) moiety was crucial for high affinity. mdpi.com Modifications to the piperazine group and the central pyrimidine ring helped to fine-tune the activity and properties of the compounds. mdpi.com
The following table presents SAR data for a series of CHT inhibitors, illustrating the impact of substituents on activity.
| Compound | R Group on Amide | CHT IC₅₀ (µM) |
| 10a | Phenyl | 1.1 |
| 10d | 2-Pyridyl | 0.28 |
| 10f | 3-Pyridyl | 0.23 |
| 10h | 4-Pyridyl | 0.24 |
| 10m (ML352) | 3-Thienyl | 0.11 |
Data adapted from a study on 4-methoxy-3-(piperidin-4-yl)oxy benzamide inhibitors of the choline transporter. nih.gov
Integration into Hybrid Chemical Entities
A modern drug design strategy involves creating hybrid molecules that combine two or more distinct pharmacophoric scaffolds into a single chemical entity. nih.gov This approach aims to create dual-acting or multi-target drugs, which can be particularly effective for complex diseases. researchgate.net
The this compound scaffold is an ideal component for such hybrids due to its versatile linking capabilities via the piperazine nitrogens. It can be conjugated with other bioactive moieties to generate novel compounds with potentially synergistic or additive effects. For example, piperazine-containing fragments have been integrated into:
Nitroimidazole-Triazole Hybrids: A library of 1,2,3-triazole-tethered piperazine-nitroimidazole conjugates was designed and synthesized. nih.gov These hybrids were evaluated for anticancer activity, with some compounds showing potent cytotoxicity against the MCF-7 breast cancer cell line. nih.gov
Trimetazidine-Sulfonamide Hybrids: Trimetazidine (B612337), which contains a 1-(2,3,4-trimethoxybenzyl)piperazine core, has been hybridized with sulfonamides. mdpi.com This combination aims to merge the anti-ischemic properties of trimetazidine with the antibacterial action of sulfonamides. mdpi.com
Natural Product Hybrids: The piperazine ring has been used to modify natural products to enhance their biological activity. nih.gov For example, introducing a piperazine ring to certain structures has been shown to enhance anticancer or other biological activities. nih.gov
This strategy of molecular hybridization continues to be a fruitful area of research, leveraging the favorable properties of scaffolds like this compound to create innovative therapeutic candidates.
Lead Compound Identification and Optimization Strategies
The process of discovering a new drug often begins with a "lead" compound, which possesses some desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetics. nih.gov Lead optimization is the iterative process of modifying the structure of the lead compound to improve these characteristics and develop a preclinical candidate. nih.gov
Strategies for lead optimization include:
Maximizing Potency and Selectivity: Fine-tuning the structure to enhance interaction with the desired biological target while minimizing activity at other targets to reduce side effects.
Improving ADMET Properties: Modifying the molecule to achieve better absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
Patentability: Ensuring the optimized compounds are novel and non-obvious to secure intellectual property rights. researchgate.net
An example of lead optimization can be seen in the development of 1,4-azaindole-based antimycobacterial agents. The initial lead compound showed excellent potency but suffered from high metabolic turnover and off-target activity. The optimization campaign focused on modifying specific parts of the molecule to produce metabolically stable compounds with a clean off-target profile and a robust pharmacokinetic profile, suitable for further studies. acs.org Similarly, in the development of γ-secretase inhibitors for Alzheimer's disease, a series of 4,4-disubstituted piperidine amides underwent hypothesis-driven lead optimization to improve suboptimal pharmacokinetics and enhance their ability to lower cerebral Aβ42 levels in animal models. nih.gov These examples underscore the systematic approach required to transform a promising but flawed lead into a viable drug candidate.
Structure-Activity Relationship (SAR) studies are fundamental to lead optimization. They involve systematically altering different parts of a lead molecule and assessing how these changes affect its biological activity. This mapping helps to identify which molecular features are essential for activity and which can be modified to improve other properties. nih.gov
A detailed SAR study was conducted on a series of novel benzamide derivatives designed as 5-HT4 receptor agonists for treating gastrointestinal (GI) disorders. nih.gov Although these compounds contained a 3-methoxypiperidine (B1351509) ring instead of a piperazine, the findings provide valuable insights into the role of the methoxy-substituted cyclic amine. The goal was to achieve high 5-HT4 receptor binding affinity while minimizing inhibition of the hERG potassium channel, which is associated with cardiac risk. nih.govbohrium.com
The study explored various modifications to the lead structure. Key findings from the SAR study are summarized below.
| Modification Area | Structural Change | Impact on Activity/Selectivity |
|---|---|---|
| Piperidine Ring Linker | Substitution on the piperidine nitrogen | Introduction of a substituted piperidin-4-ylmethyl group was crucial for high 5-HT4 receptor affinity. |
| Alkyl chain length | A one-carbon linker between the two piperidine rings was found to be optimal. | |
| Terminal Substituent | Cycloalkyl groups (e.g., cyclopropyl, cyclobutyl) | Showed good 5-HT4 receptor binding but varied hERG inhibition. |
| Aromatic vs. Aliphatic groups | Replacing an aromatic ring with aliphatic or cycloalkyl groups generally led to improved profiles. | |
| Stereochemistry | The chiral form of the most promising compound (23g) demonstrated superior properties over the racemic mixture. |
These SAR studies ultimately led to the identification of a candidate compound with potent prokinetic effects and a significantly improved safety profile compared to the initial leads. nih.govbohrium.com
A pharmacophore is an abstract description of the molecular features essential for a molecule's biological activity. nih.gov Pharmacophore elucidation, or modeling, is a computational technique used in the early stages of drug discovery to identify these key features from a set of known active ligands or from the structure of the biological target itself. researchgate.net The resulting model can then be used as a 3D query to screen large compound libraries (virtual screening) to find new, structurally diverse molecules that are likely to be active. nih.gov
A typical pharmacophore model consists of features such as:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic Regions (HY)
Aromatic Rings (AR)
Positive/Negative Ionizable Centers
For example, in a study to identify new inhibitors for meprin-β metalloprotease, a ligand-based pharmacophore model was developed. The best model consisted of four features: two hydrogen-bond acceptors, one hydrogen-bond donor, and one zinc-binding feature, reflecting the key interactions in the enzyme's active site. nih.gov In another study on TRPV1 antagonists, 3D-QSAR and pharmacophore modeling were used to understand the structural requirements for activity and to predict new, more potent compounds. researchgate.net
| Target Class | Key Pharmacophoric Features | Application | Reference |
|---|---|---|---|
| Meprin-β Metalloprotease | 2 HBA, 1 HBD, 1 Zinc Binder | Virtual screening for novel inhibitors | nih.gov |
| TRPV1 Antagonists | HBA, HBD, HY, AR | 3D-QSAR analysis and prediction of new active compounds | researchgate.net |
| Adenosine A2A Receptor Antagonists | 2 HBA (lipophilic), 1 HY (aliphatic/aromatic) | Virtual screening and identification of novel antagonists | researchgate.net |
For a scaffold like this compound, pharmacophore modeling would be invaluable. The methoxy group's oxygen could act as a hydrogen bond acceptor, the pyridine nitrogen is another potential acceptor, and the distal piperazine nitrogen is a basic center that would be protonated at physiological pH, serving as a hydrogen bond donor or forming an ionic interaction. The aromatic pyridine ring itself provides a hydrophobic/aromatic feature. By understanding how these features map onto the binding sites of various targets, medicinal chemists can more effectively design novel and selective ligands.
Advanced Drug Design Methodologies
Fragment-Based Drug Design (FBDD) Approaches
Fragment-Based Drug Design (FBDD) has gained widespread acceptance as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," that bind weakly to a biological target. These initial fragment hits are then optimized and grown into more potent, drug-like molecules. The piperazine (B1678402) moiety is a common feature in fragment libraries due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for chemical elaboration. nih.govastx.com
The initial step in FBDD is the screening of a fragment library to identify molecules that bind to the target of interest. Various biophysical techniques, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR), are employed for this purpose. While direct evidence of 1-(3-Methoxypyridin-4-yl)piperazine being identified as a primary hit in a fragment screen is not extensively documented in publicly available literature, the piperazine core itself is a well-established pharmacophore in numerous fragment libraries. astx.com For instance, research on inhibitors of apoptosis proteins (IAPs) has utilized fragments containing piperazine moieties to develop potent antagonists. astx.com
The identification of a fragment hit, such as a simple substituted piperazine, provides a critical starting point for optimization. The methoxypyridinyl group in this compound offers specific hydrogen bonding and aromatic interaction capabilities that can be crucial for target recognition.
Once a fragment hit is identified, the subsequent step involves elaborating its structure to enhance binding affinity and selectivity. This can be achieved through several strategies, including:
Fragment Growing: This involves adding chemical substituents to the initial fragment to explore and occupy adjacent binding pockets on the protein target. For a molecule like this compound, the unsubstituted nitrogen of the piperazine ring provides an ideal vector for chemical modification, allowing for the introduction of various functional groups.
Fragment Merging: This strategy involves combining two or more fragments that bind to different, often overlapping, sites on the target protein to create a single, more potent molecule.
Fragment Linking: Similar to merging, linking involves connecting two fragments that bind to distinct, non-overlapping sites with a chemical linker.
A notable example of these strategies in action is the development of inhibitors for Trypanothione Reductase, a key enzyme in Leishmania. In this work, piperazine-containing fragments were identified and subsequently grown and merged to produce more potent inhibitors.
Kinetic Target-Guided Synthesis (kTGS) is an innovative FBDD approach where the biological target itself catalyzes the formation of its own high-affinity inhibitor from a pool of reactive fragments. This method relies on the target protein bringing two reactive fragments into close proximity and proper orientation, thereby accelerating their covalent bond formation. While specific applications of kTGS involving this compound are not detailed in the literature, the underlying principles are broadly applicable to piperazine-containing fragments. The piperazine scaffold can be functionalized with reactive groups, making it a suitable candidate for kTGS campaigns.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. These models can then be used to screen large virtual libraries of compounds to identify potential new hits.
Ligand-based pharmacophore models are developed based on the structures of a set of known active compounds, without knowledge of the target's three-dimensional structure. For classes of compounds containing the piperazine scaffold, such as 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, pharmacophore models have been successfully generated. nih.gov These models typically highlight the importance of the piperazine nitrogen atoms for hydrogen bonding and the attached aryl groups for hydrophobic and aromatic interactions. A pharmacophore model for a series of compounds including this compound would likely feature a hydrogen bond acceptor (the methoxy (B1213986) oxygen), an aromatic ring (the pyridine), and a basic nitrogen center (the piperazine). Such models have been instrumental in designing novel α-synuclein aggregation inhibitors. nih.gov
When the three-dimensional structure of the target protein is available, a structure-based pharmacophore model can be generated. This involves analyzing the key interactions between the protein and a bound ligand to define the essential pharmacophoric features. While a specific structure-based model derived from a complex of this compound is not publicly available, studies on related piperazine-containing ligands have provided valuable insights. For example, the crystal structure of sigma receptors in complex with piperazine-based ligands has revealed the critical role of the piperazine nitrogen in forming a key salt bridge interaction within the binding site. nih.gov Such information is invaluable for designing new ligands with improved affinity and selectivity.
Virtual Screening of Chemical Libraries
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective alternative to high-throughput screening.
Theoretically, this compound could be included in chemical libraries for virtual screening campaigns. Its structural features, including the methoxypyridine and piperazine rings, would be encoded as a digital representation. This digital profile allows for rapid, automated assessment against a virtual model of a biological target. The screening process would filter compounds based on criteria such as shape complementarity, pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings), and physicochemical properties to predict their potential binding affinity and "drug-likeness."
Computational Approaches in Drug Discovery
Molecular Docking Studies
Molecular docking is a key computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding this orientation is crucial for predicting the strength of association or binding affinity between two molecules.
In a hypothetical molecular docking study, this compound would be "docked" into the active site of a target protein. The methoxy group on the pyridine (B92270) ring and the nitrogen atoms of the piperazine ring could participate in various non-covalent interactions, such as:
Hydrogen Bonds: The nitrogen atoms in the piperazine and pyridine rings can act as hydrogen bond acceptors.
Pi-Pi Stacking: The aromatic pyridine ring could interact with aromatic amino acid residues in the target's active site.
The results of such a study would be a series of predicted binding poses, each with a calculated binding energy score, indicating the most likely and stable interaction.
Molecular Dynamics Simulations for Binding Mode Analysis
Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the behavior of a ligand-protein complex over time. Unlike the static picture from molecular docking, MD simulations can reveal the stability of binding poses, the influence of solvent molecules, and conformational changes in both the ligand and the protein upon binding.
If a promising binding pose for this compound were identified through molecular docking, an MD simulation could be performed. This would involve simulating the movements and interactions of every atom in the system (the protein, the ligand, and surrounding water molecules) over a period of nanoseconds or even microseconds. The analysis of the simulation trajectory would provide valuable insights into:
The stability of the key interactions identified in docking.
The flexibility of the ligand within the binding site.
This detailed analysis helps to refine the understanding of the binding mode and can guide the rational design of more potent and selective derivatives.
Spectroscopic and Structural Characterization Techniques
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, scientists can deduce the arrangement of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). The chemical shifts, signal multiplicities, and coupling constants provide detailed information about the connectivity of atoms.
For 1-(3-Methoxypyridin-4-yl)piperazine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the piperazine (B1678402) ring, and the methoxy (B1213986) group. The aromatic protons on the pyridine ring would typically appear in the downfield region (δ 6.5-8.5 ppm). The protons on the piperazine ring would exhibit signals in the aliphatic region, and their chemical environment would be influenced by the substituent on the nitrogen atom. The methoxy group would present as a sharp singlet.
Similarly, the ¹³C NMR spectrum would provide characteristic signals for each unique carbon atom in the molecule. mdpi.com The carbons of the pyridine ring would resonate at lower field values compared to the aliphatic carbons of the piperazine ring. The methoxy carbon would also have a distinct chemical shift. Theoretical calculations and comparison with spectra of similar piperazine derivatives aid in the precise assignment of these signals. researchgate.netsemanticscholar.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H2 | 8.0 - 8.2 | - |
| Pyridine-H5 | 6.8 - 7.0 | - |
| Pyridine-H6 | 8.1 - 8.3 | - |
| Piperazine-H (adjacent to pyridine) | 3.0 - 3.2 | 50 - 55 |
| Piperazine-H (other) | 2.8 - 3.0 | 45 - 50 |
| Methoxy-H | 3.8 - 4.0 | 55 - 60 |
| Pyridine-C2 | - | 150 - 155 |
| Pyridine-C3 | - | 155 - 160 |
| Pyridine-C4 | - | 140 - 145 |
| Pyridine-C5 | - | 105 - 110 |
| Pyridine-C6 | - | 145 - 150 |
Note: These are predicted values based on analogous structures and may vary in experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.).
The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the piperazine ring would be observed just below 3000 cm⁻¹. The C-N stretching vibrations of the piperazine and pyridine rings, as well as the C-O stretching of the methoxy group, would produce distinct peaks in the fingerprint region (1400-1000 cm⁻¹). mdpi.comresearchgate.net
Raman spectroscopy would provide complementary information, particularly for non-polar bonds that are weak in the IR spectrum. researcher.life Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate the vibrational frequencies and aid in the assignment of the experimental spectra. researchgate.netresearchgate.net
Table 2: Expected IR and Raman Vibrational Frequencies (cm⁻¹) for 1-(3-Methoxypyridin-4-yl)piperazine
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |
| Aliphatic C-H Stretch | 2800 - 3000 | 2800 - 3000 |
| C=N Stretch (Pyridine) | 1580 - 1620 | 1580 - 1620 |
| C=C Stretch (Pyridine) | 1450 - 1600 | 1450 - 1600 |
| C-O Stretch (Methoxy) | 1200 - 1300 | 1200 - 1300 |
| C-N Stretch (Piperazine) | 1000 - 1200 | 1000 - 1200 |
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which helps in its structural elucidation. xml-journal.net
For this compound, the molecular ion peak ([M+H]⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would reveal characteristic losses of fragments from the parent ion. Common fragmentation pathways for piperazine derivatives involve cleavage of the bonds within the piperazine ring or the bond connecting the piperazine to the pyridine ring. researchgate.netmdpi.com
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate bond lengths, bond angles, and torsional angles.
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound or one of its derivatives must be grown. researchgate.net The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. mdpi.com The crystal structure would reveal the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the pyridine and piperazine moieties. nih.gov The packing of the molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonds or π-stacking, would also be elucidated. semanticscholar.org
Co-crystallization involves forming a crystal that contains both this compound and a biological macromolecule, such as a protein or enzyme. The resulting X-ray structure provides a detailed view of how the small molecule binds to its biological target. This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective molecules. nih.govmdpi.com For example, if this compound were to bind to an enzyme, the co-crystal structure would reveal the specific amino acid residues involved in the binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov
Analysis of Molecular Conformation and Geometry
Conformational Analysis of the Piperazine Ring
The piperazine ring, a six-membered heterocyclic amine, typically adopts a chair conformation to minimize steric strain. This is the most stable arrangement for the piperazine moiety in most of its derivatives. In the case of this compound, the piperazine ring is expected to exist predominantly in a chair conformation. This has been observed in the crystal structures of related N-arylpiperazine compounds. For instance, the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate shows the piperazine ring in a distinct chair conformation. tandfonline.com This conformation helps to alleviate torsional and steric strain within the ring.
Dynamic NMR studies on other N,N'-substituted piperazines have also revealed the presence of conformational isomers due to the partial double bond character of the amide bond when an acyl group is present. beilstein-journals.org While this compound does not have an amide bond, the principle of conformational flexibility of the piperazine ring remains relevant. Computational studies on various piperidine (B6355638) and piperazine-based compounds have further supported the chair conformation as the most energetically favorable. rsc.org
It is important to note that while the chair conformation is the most stable, other conformations like the boat or twist-boat are higher in energy and are typically considered as transition states in the process of ring inversion. The energy barrier for this inversion in piperazine itself is a topic of detailed conformational analysis.
Tautomeric Considerations
Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is a possibility in the pyridine ring of this compound. Specifically, the presence of the methoxy group on the pyridine ring could lead to different tautomeric forms.
Theoretical studies on the tautomers of pyridinethiones and hydroxypyridines have shown that the equilibrium between different forms is influenced by substituents and the solvent. nih.govnih.gov For 3-hydroxypyridine, theoretical studies have investigated the equilibrium between the hydroxy and the zwitterionic pyridone forms. nih.gov While the target molecule has a methoxy group instead of a hydroxyl group, the electronic influence of the oxygen atom is a key factor.
Ab initio and DFT calculations on pyridinethiones have demonstrated that the thione form is generally dominant for the monomers. nih.gov Studies on pyrazole (B372694) derivatives have also shown that the position of tautomeric equilibrium is significantly affected by the electronic nature of the substituents. researchgate.net In the case of this compound, the methoxy group is an electron-donating group, which can influence the electron density distribution in the pyridine ring and potentially affect the stability of different tautomeric forms. However, without specific experimental or computational data for this exact molecule, any discussion on its tautomeric equilibrium remains speculative.
Complexation Studies with Metal Ions
The nitrogen atoms of both the pyridine and piperazine rings in 1-(3-Methoxypyri-din-4-yl)piperazine present potential coordination sites for metal ions. The piperazine scaffold is a well-known privileged structure in medicinal chemistry and its derivatives are widely used as ligands in coordination chemistry. rsc.org
The synthesis and characterization of transition metal complexes with various substituted piperazine ligands have been extensively reported. tandfonline.comnih.gov These studies demonstrate the versatility of the piperazine moiety in forming stable complexes with a range of metal ions. For instance, piperazineglyoxime derivatives have been shown to form complexes with Cu(II), Co(II), and Ni(II). tandfonline.comtandfonline.com
Theoretical Chemistry and Quantum Mechanical Investigations
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the behavior of a molecule at the quantum level. These calculations provide a detailed picture of the electron distribution and orbital energies, which in turn dictate the molecule's chemical and physical properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a popular choice for computational studies of drug-like molecules and other organic compounds due to its balance of accuracy and computational cost. For various piperazine (B1678402) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), have been employed to determine optimized molecular geometries and electronic features. nih.gov
In a typical DFT study of a piperazine derivative, the initial step involves optimizing the molecular geometry to find the lowest energy conformation. This provides the most stable three-dimensional arrangement of the atoms. Following geometry optimization, various electronic properties can be calculated. While specific data for 1-(3-Methoxypyridin-4-yl)piperazine is not available, studies on related aryl sulfonyl piperazine derivatives have shown that DFT can be used to calculate Mulliken's net charges, which indicate the partial charge distribution across the molecule and highlight regions of charge delocalization. nih.gov For instance, in these related compounds, the nitrogen atoms of the piperazine ring often exhibit a negative charge, indicating their potential role as hydrogen bond acceptors.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. nih.govschrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability. nih.gov
In studies of various piperazine derivatives, FMO analysis has been used to understand their electronic transitions and reactivity. nih.gov For example, the HOMO-LUMO gap can be correlated with the biological activity of a series of compounds. nih.gov For this compound, one would expect the HOMO to be localized on the electron-rich regions of the molecule, such as the piperazine nitrogen atoms and the methoxy (B1213986) group, while the LUMO would likely be distributed over the pyridine (B92270) ring. The precise energies of these orbitals and the resulting HOMO-LUMO gap would require a specific DFT calculation.
Prediction of Molecular Properties
Quantum mechanical calculations can predict a range of molecular properties that are crucial for understanding a compound's behavior in a chemical or biological system.
Reactivity and Stability Parameters
Based on the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and stability. Some of these key parameters include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Softer molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η).
Studies on aryl sulfonyl piperazine derivatives have used these parameters to compare the reactivity of different compounds within a series. nih.gov For this compound, these parameters could be calculated to predict its relative reactivity compared to other similar molecules.
Below is an illustrative table of how such data might be presented, based on findings for related piperazine derivatives.
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / 2η | A measure of the electrophilic character of a molecule. |
Electrostatic Potential Analysis
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.
For piperazine derivatives, MEP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. nih.gov In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the piperazine ring and the oxygen atom of the methoxy group, highlighting them as potential hydrogen bond acceptor sites. The hydrogen atoms on the piperazine nitrogen and the pyridine ring would likely show positive potential, indicating their role as potential hydrogen bond donors.
Intermolecular Interactions and Binding Mechanisms
The electronic properties and electrostatic potential of a molecule govern its intermolecular interactions, which are crucial for its behavior in condensed phases and its binding to biological targets. The piperazine moiety is a common scaffold in medicinal chemistry, in part due to its ability to form strong interactions with biological macromolecules. nih.gov
The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The methoxy group on the pyridine ring of this compound provides an additional hydrogen bond acceptor site. The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic residues, a common interaction in protein-ligand binding. mdpi.com
Computational docking studies on various piperazine derivatives have been used to predict their binding modes within the active sites of proteins. nih.gov These studies often reveal key hydrogen bonding and hydrophobic interactions that are responsible for the ligand's affinity and selectivity. For this compound, similar computational approaches could be used to model its interactions with specific biological targets, providing insights into its potential pharmacological activity.
Hydrogen Bonding Interactions
Hydrogen bonds play a critical role in the intermolecular interactions of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the nature and strength of these interactions. jksus.org The presence of nitrogen and oxygen atoms in the methoxypyridine and piperazine rings provides multiple sites for both hydrogen bond donation and acceptance. jksus.orgresearchgate.net
Theoretical studies on similar piperazine-containing compounds have shown that the piperazine ring can adopt different conformations, such as a "chair" conformation, which can be influenced by hydrogen bonding interactions with surrounding molecules or functional groups. nih.gov The formation of N-H···N or N-H···O hydrogen bonds can significantly impact the geometry and stability of the molecular system. researchgate.netnih.gov For instance, in related structures, protonated nitrogen atoms on a pyridine ring can form strong hydrogen bonds with nitrogen atoms on an adjacent pyrazine (B50134) ring, leading to the formation of extended hydrogen-bonded chains. researchgate.net
Computational methods like Atoms-in-Molecules (AIM) and Natural Bond Orbital (NBO) analysis are used to characterize these hydrogen bonds, providing information on bond strength, electron density distribution, and orbital interactions. jksus.org Molecular Electrostatic Potential (MEP) maps are also utilized to identify the electrophilic and nucleophilic regions of the molecule, which are favorable for hydrogen bonding. jksus.org
Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound
| Functional Group | Atom | Role |
| Piperazine | N-H | Donor |
| Piperazine | N | Acceptor |
| Pyridine | N | Acceptor |
| Methoxy | O | Acceptor |
Hydrophobic and Aromatic Interactions
In addition to hydrogen bonding, hydrophobic and aromatic interactions are crucial in defining the intermolecular association of this compound. The methoxypyridine ring, being an aromatic system, can participate in π-π stacking interactions with other aromatic rings. brylinski.org The geometry of these stacking interactions can vary, leading to different arrangements such as parallel-displaced or T-shaped conformations. researchgate.net
Studies on similar heterocyclic compounds have utilized computational methods to analyze stacking interactions between various heteroaromatics and biological components like nucleobases. researchgate.net These studies show that the strength of stacking interactions can be tuned by the choice of the heterocycle and that these interactions favor specific geometric arrangements. researchgate.net
Force Field Development and Refinement for Simulations
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules like this compound. The accuracy of these simulations is highly dependent on the underlying force field, which is a set of parameters describing the potential energy of the system. ethz.chresearchgate.net
The development of accurate force fields for small organic molecules is a significant challenge due to the vastness of chemical space. ethz.ch Traditional force fields often rely on a combination of bonded terms and non-bonded interactions, including electrostatic and van der Waals forces, to model the system's energy. researchgate.netresearchgate.net The parameterization of these force fields is typically based on quantum mechanical calculations and experimental data. ethz.ch
Recent advancements in force field development include the use of machine learning (ML) models to predict parameters like atomic partial charges with greater accuracy and efficiency. ethz.ch These ML-based approaches can be trained on large databases of quantum chemical calculations to generate force fields that are more transferable and robust. arxiv.orgmdpi.com For complex systems, polarizable force fields, which account for the electronic polarization of atoms, are being developed to provide a more accurate description of intermolecular interactions. ethz.chmdpi.com
The refinement of force fields is an ongoing process aimed at improving their accuracy in reproducing experimental observations and high-level quantum mechanical data. researchgate.net This involves adjusting parameters, such as those for torsional angles, to better match known conformational preferences and energy barriers. researchgate.net For simulations of molecules like this compound, a well-parameterized force field is essential for accurately capturing its conformational dynamics and interactions with its environment.
Table 2: Key Components of a Classical Force Field
| Term | Description |
| Bond Stretching | Describes the energy required to stretch or compress a covalent bond. |
| Angle Bending | Represents the energy associated with deforming the angle between three bonded atoms. |
| Torsional (Dihedral) | Defines the energy profile for rotation around a chemical bond. |
| van der Waals | Accounts for short-range repulsive and long-range attractive forces between non-bonded atoms. |
| Electrostatic (Coulomb) | Describes the interaction between atomic partial charges. |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-(3-Methoxypyridin-4-yl)piperazine?
- Methodology : The compound can be synthesized via coupling reactions between substituted pyridine derivatives and piperazine. For example, N-(4-methoxyphenyl)piperazine reacts with activated aromatic acids using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling agents in tetrahydrofuran (THF) at 40–70°C. Reaction progress is monitored via TLC, and purification employs reversed-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) .
- Key Considerations : Optimize reaction temperature and solvent polarity to minimize byproducts. Use sonication to ensure homogeneity in intermediate steps .
Q. How is this compound characterized structurally?
- Techniques :
- NMR Spectroscopy : and NMR (e.g., DMSO-) confirm proton environments and carbon frameworks. Aromatic protons in the pyridine and methoxy groups appear as distinct singlets or doublets (δ 6.7–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode validates molecular ion peaks (e.g., [M+H]) with <1 ppm error .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonding, π-stacking) if single crystals are obtained .
Q. What solvents and conditions are optimal for storing this compound?
- Storage : Store under inert gas (argon) at −20°C in airtight containers. Avoid exposure to moisture or light to prevent degradation. Use desiccants in storage vials .
Advanced Research Questions
Q. How do substituents on the pyridine ring influence the compound’s bioactivity?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., NO, CF) : Enhance binding affinity to receptors like monoamine transporters but may reduce solubility. For example, nitro groups increase antimicrobial activity but require co-solvents (e.g., DMSO) for in vitro assays .
- Methoxy Groups : Improve blood-brain barrier penetration, as seen in analogs like 1-(4-Methoxyphenyl)piperazine , which modulate dopamine reuptake .
- Experimental Design : Compare IC values in receptor-binding assays (e.g., radioligand displacement) across derivatives with varied substituents .
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Analysis Framework :
- Metabolic Stability : Test hepatic microsome stability (e.g., human liver microsomes) to identify rapid degradation pathways.
- Solubility-Permeability Trade-offs : Use parallel artificial membrane permeability assays (PAMPA) and shake-flask solubility tests. For example, trifluoromethyl groups improve permeability but reduce aqueous solubility, necessitating formulation adjustments .
- Off-Target Effects : Perform kinome-wide profiling to rule out unintended kinase inhibition .
Q. What strategies mitigate toxicity risks during preclinical development?
- Toxicology Workflow :
- Acute Toxicity Screening : Use zebrafish models to assess LC and organ-specific effects.
- Genotoxicity : Conduct Ames tests for mutagenicity. Piperazine derivatives with nitro groups require rigorous testing due to potential DNA adduct formation .
- Safety Pharmacology : Monitor QT interval prolongation in isolated cardiomyocytes to predict cardiotoxicity .
Data Interpretation and Optimization
Q. How can crystallization challenges for X-ray analysis be addressed?
- Crystallization Techniques :
- Vapor Diffusion : Use 1:1 mixtures of dichloromethane and hexane at 4°C.
- Additive Screening : Introduce trace acetic acid to promote hydrogen-bonded network formation .
- Disorder Management : For disordered aromatic rings (e.g., in halogenated analogs), refine occupancy ratios using SQUEEZE in crystallographic software .
Q. What computational tools predict synthetic accessibility and reaction pathways?
- In Silico Methods :
- Retrosynthesis : Use Pistachio/BKMS_Metabolic databases to prioritize feasible routes.
- Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., nucleophilic substitution) to optimize yields .
Safety and Compliance
Q. What PPE and engineering controls are required for handling this compound?
- Protocols :
- Ventilation : Use fume hoods with ≥100 fpm face velocity.
- PPE : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) if airborne particulates are generated during weighing .
- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield (optimized) | 44–73% (reversed-phase purification) | |
| LogP (Predicted) | 2.1–3.4 (Schrödinger QikProp) | |
| Aqueous Solubility | <50 µM (shake-flask, pH 7.4) | |
| Melting Point | 120–125°C (differential scanning calorimetry) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
